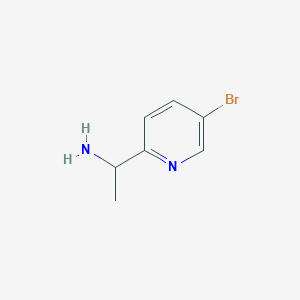

1-(5-Bromopyridin-2-yl)ethanamine

Description

1-(5-Bromopyridin-2-yl)ethanamine (C₇H₉BrN₂, MW 201.07) is a brominated pyridine derivative with an ethylamine substituent at the 2-position. It serves as a key intermediate in pharmaceutical synthesis, particularly for developing inhibitors and heterocyclic compounds . Its dihydrochloride salt (C₇H₁₁BrCl₂N₂, MW 273.99) is commercially available with ≥95% purity and is used in drug discovery pipelines . The compound’s stereoisomers, such as the (S)- and (R)-enantiomers, are critical for chiral drug development, with distinct CAS numbers (e.g., 1391450-63-7 for the (S)-form) .

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVGAVMRFMGWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679975 | |

| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871723-90-9 | |

| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been studied for their potential treatment of type ii diabetes mellitus, suggesting that they may interact with enzymes such as α-glucosidase.

Mode of Action

It’s worth noting that compounds with similar structures have shown inhibitory effects against α-glucosidase, an enzyme crucial in the treatment of type ii diabetes mellitus.

Biological Activity

1-(5-Bromopyridin-2-yl)ethanamine, a compound characterized by its unique brominated pyridine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its properties, mechanisms of action, and applications.

Chemical Structure and Properties

1-(5-Bromopyridin-2-yl)ethanamine has the molecular formula and a molar mass of approximately 202.05 g/mol. The presence of a bromine atom on the pyridine ring significantly influences its chemical reactivity and biological interactions. The compound is often utilized as a building block in the synthesis of more complex molecules in drug discovery.

Biological Activity Overview

Research indicates that 1-(5-Bromopyridin-2-yl)ethanamine exhibits notable biological activities, including:

- Antimicrobial Activity : The compound has been shown to possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although specific mechanisms remain to be fully elucidated.

- Receptor Interaction : Interaction studies indicate that this compound may bind to various biological receptors, which could underpin its therapeutic effects.

While specific mechanisms of action for 1-(5-Bromopyridin-2-yl)ethanamine are not thoroughly documented, its structural characteristics suggest several possible pathways:

- DNA Binding : Similar compounds have demonstrated the ability to bind DNA, leading to cytotoxic effects in cancer cells. This suggests that 1-(5-Bromopyridin-2-yl)ethanamine could exhibit similar properties .

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular processes, contributing to its anticancer and antimicrobial activities.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(5-Bromopyridin-2-yl)ethanamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1-(4-Bromopyridin-2-YL)ethanamine | Brominated pyridine derivative | Potential antidepressant activity |

| 1-(5-Chloropyridin-2-YL)ethanamine | Chlorinated pyridine derivative | Antimicrobial properties |

| 1-(3-Pyridinyl)ethanamine | Unsubstituted pyridine | Broad-spectrum biological activity |

The unique bromination pattern in 1-(5-Bromopyridin-2-yl)ethanamine enhances its reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications for 1-(5-Bromopyridin-2-yl)ethanamine:

- Anticancer Studies : Research on similar pyridine derivatives has shown promising results against various cancer cell lines. For instance, complexes involving pyridine derivatives were found to inhibit MCF-7 (human breast adenocarcinoma) cell growth through DNA binding mechanisms .

- Antimicrobial Efficacy : A study highlighted the antimicrobial potential of brominated pyridine derivatives against multiple bacterial strains, suggesting that 1-(5-Bromopyridin-2-yl)ethanamine could be developed into an effective antimicrobial agent.

- Receptor Binding Studies : Investigations into receptor interactions have indicated that this compound might engage with neurotransmitter receptors, potentially leading to applications in neuropharmacology.

Comparison with Similar Compounds

Substituent Variations in Bromopyridine Derivatives

Key Insights :

- Methylamine vs. Ethylamine : (5-Bromopyridin-2-yl)methanamine has a shorter carbon chain, reducing steric hindrance compared to the ethylamine analog .

- Halogen Substitution : The 3-chloro derivative (CAS 749201-00-1) exhibits increased reactivity in nucleophilic aromatic substitution due to electron-withdrawing effects .

- Fluorinated Analogs: Difluoro derivatives (e.g., C₈H₅BrClF₂NO) show enhanced metabolic stability, making them candidates for CNS-targeting drugs .

Stereoisomers and Salt Forms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.